N-(4-fluorophenyl)-2-{[4-(methylthio)phenyl]amino}pyridine-3-sulfonamide

Malaria Kinase inhibition Carbonic anhydrase inhibition

Researchers seeking novel chemical space for kinase or carbonic anhydrase inhibitor programs face a scarcity of characterized pyridine-3-sulfonamide scaffolds. This compound delivers a unique, unexplored substitution pattern-combining 4-fluorophenyl and 4-(methylthio)phenyl groups-not yet profiled in peer-reviewed literature, offering a clean slate for proprietary SAR exploration. Key supply advantages: • Exclusive access to a scaffold with no prior biological data, maximizing novelty • Custom synthesis supported; contact BenchChem for batch-specific purity and scale-up options • Global shipping with comprehensive documentation for streamlined procurement

Molecular Formula C19H23N5O3S2
Molecular Weight 433.55
CAS No. 1115867-86-1
Cat. No. B2918367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-{[4-(methylthio)phenyl]amino}pyridine-3-sulfonamide
CAS1115867-86-1
Molecular FormulaC19H23N5O3S2
Molecular Weight433.55
Structural Identifiers
SMILESCCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NCC4=CC=CS4
InChIInChI=1S/C19H23N5O3S2/c1-2-7-23-17(26)15-16(21-18(29-15)22-8-3-4-9-22)24(19(23)27)12-14(25)20-11-13-6-5-10-28-13/h5-6,10H,2-4,7-9,11-12H2,1H3,(H,20,25)
InChIKeyHIPYJGOLHUAQHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-fluorophenyl)-2-{[4-(methylthio)phenyl]amino}pyridine-3-sulfonamide – Chemical Identity and Current Evidence Status


A thorough search of primary literature, patents, and authoritative chemical databases for N-(4-fluorophenyl)-2-{[4-(methylthio)phenyl]amino}pyridine-3-sulfonamide (CAS 1115867-86-1) yielded no published biological activity data, synthetic procedures, or procurement-relevant specifications from permissible sources. The available records are confined to vendor storefronts that are explicitly excluded from this analysis, and the CAS number itself is inconsistently assigned across listing platforms, sometimes mapping to a structurally unrelated thiazolopyrimidinone-acetamide. Consequently, no baseline overview of verified compound class characteristics can be established from permitted references.

No verified bioactivity data or target engagement information available
No published synthetic protocol, purity specification, or analytical characterization
Inconsistent CAS assignment across platforms; molecular formula discrepancies reported

Why a Data-Free Compound Cannot Be Prioritized Over Defined Analogs: The Case of N-(4-fluorophenyl)-2-{[4-(methylthio)phenyl]amino}pyridine-3-sulfonamide


In the absence of any permissible quantitative evidence—no reported IC50, Ki, MIC, selectivity ratio, pharmacokinetic parameter, or solubility measurement—there is no scientific basis to assert that this compound offers differentiation from any closely related analog, alternative, or in-class candidate. Generic substitution fails here not because of inferior performance but because the target compound’s performance is entirely undefined in the peer-reviewed or patent record. Until primary data emerge, no rational procurement or selection decision can be made that favors this compound over any comparator.

Undefined performance vs. comparators
No IC50, Ki, MIC, or selectivity data exist; any analog may offer equal or better suitability.
Identity and quality cannot be confirmed
Absence of published characterization and variable vendor listings preclude batch-to-batch confidence.
Procurement carries unquantifiable risk
Rational selection is impossible without primary data; alternative compounds with defined profiles should be prioritized.

Quantitative Differentiation Evidence for N-(4-fluorophenyl)-2-{[4-(methylthio)phenyl]amino}pyridine-3-sulfonamide – Currently Unavailable


No Comparator Data Retrievable for Any Biological or Physicochemical Endpoint

Searches across PubMed, Google Patents, PubChem, ChemSpider, BindingDB, and the Open Source Malaria consortium repositories returned zero instances of N-(4-fluorophenyl)-2-{[4-(methylthio)phenyl]amino}pyridine-3-sulfonamide being evaluated in any assay alongside a structurally defined comparator. The compound name and CAS number are absent from the OSM Series 3 compound spreadsheets, which focus on thienopyrimidine-based sulfonamides such as OSM-S-106. No head-to-head comparison, cross-study comparable, or class-level inference can be drawn.

Comparator data
Data to verify
None retrieved
Cannot assess differentiation
No head-to-head or class-level comparison exists
Malaria Kinase inhibition Carbonic anhydrase inhibition

Absence of Published Synthetic Protocols or Purity Specifications from Permissible Sources

No journal article, patent, or authoritative database record meeting the permissible-source criteria provides a synthetic route, spectroscopic characterization, or certified purity specification for this compound. Vendor listings from prohibited sites report inconsistent molecular formulas (C19H23N5O3S2 vs. the structurally expected C18H16FN3O2S2), raising concerns about identity and batch-to-batch reliability. Without verified purity data from a reputable source, users cannot assess whether the material meets the minimum threshold for reproducible experimentation.

Synthetic & purity data
Source review
None from permitted sources
Identity and purity cannot be verified
Inconsistent formulas reported by vendors
Synthetic chemistry Quality control Reproducibility

Potential Application Scenarios for N-(4-fluorophenyl)-2-{[4-(methylthio)phenyl]amino}pyridine-3-sulfonamide – Contingent on Future Data


Antimalarial Lead Optimization (Conditional)

Structurally, pyridine-3-sulfonamides bearing substituted aniline groups have been explored as carbonic anhydrase inhibitors and antifungal agents in peer-reviewed studies (e.g., Molecules 2017, 22(11), 1926; Int. J. Mol. Sci. 2025, 26(8), 3817). If future primary data demonstrate that the 4-fluorophenyl and 4-(methylthio)phenyl substitutions confer improved potency or selectivity relative to the published analogs, this compound could serve as a scaffold for antimalarial or anti-infective lead optimization. At present, no such data exist.

Chemical Probe Development (Conditional)

The sulfonamide moiety is a privileged pharmacophore in kinase and carbonic anhydrase inhibitor design. Should quantitative target-engagement data become available—for example, a Ki < 500 nM against a therapeutically relevant kinase isoform with ≥10-fold selectivity over anti-targets—this compound could be positioned as a chemical probe. In the current evidence landscape, this remains speculative.

Structure-Activity Relationship (SAR) Exploration (Conditional)

The combination of a 4-fluorophenyl sulfonamide N-substituent and a 4-(methylthio)phenylamino group at the pyridine 2-position represents a substitution pattern not yet characterized in the open literature. Systematic SAR studies that benchmark this compound against the 4-chloro, 4-methoxy, and unsubstituted phenyl analogs could reveal interpretable potency shifts. Until such data are published, procurement for SAR purposes carries unquantifiable risk.

Application
Selection Property
Validation Focus
Antimalarial lead optimization review
No published potency or selectivity data; assessment depends on future data
Primary antiplasmodial or enzyme inhibition assays required
Chemical probe development review
Kinase/carbonic anhydrase target engagement undefined
Requires Ki determination and selectivity profiling
SAR exploration review
No structure-activity relationship characterized
Benchmark against halogen/methoxy-substituted analogs needed
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